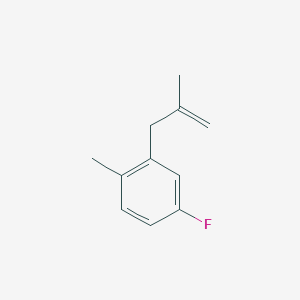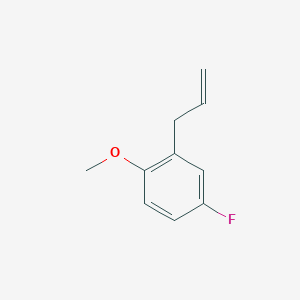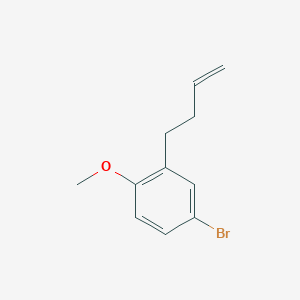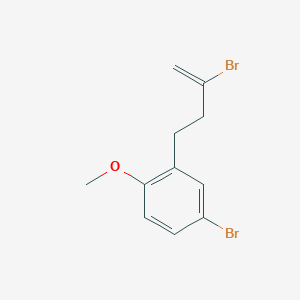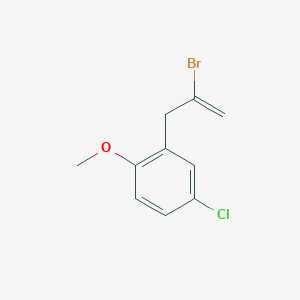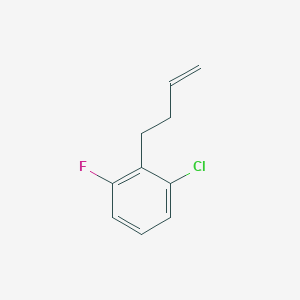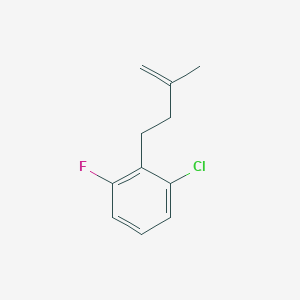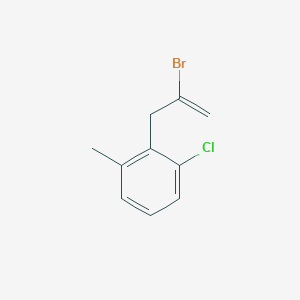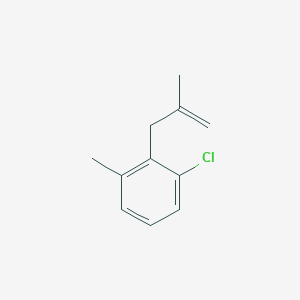
2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene (2C3C6MPP) is an organochlorine compound that has been studied for its potential use in a variety of scientific applications. It is a colorless, volatile liquid that is insoluble in water but soluble in organic solvents. It is used in the synthesis of polymers, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used in a variety of biological processes, such as the synthesis of proteins, lipids, and polysaccharides.
Aplicaciones Científicas De Investigación
Copolymer Synthesis and Analysis Research on copolymers incorporating trisubstituted ethylenes, including chlorinated and methyl-substituted phenyl propenoates, has demonstrated the potential of these compounds in creating materials with desirable properties. For example, copolymers prepared with styrene and various substituted ethylenes exhibit high glass transition temperatures, indicating reduced chain mobility and possibly enhanced material stability. These findings suggest applications in materials science where high-performance polymers are required, particularly in areas demanding thermal resistance and structural integrity (Kim et al., 1999).
Polymerization Techniques and Applications The ability to control polymerization processes is crucial for developing advanced materials. Studies on the controlled chain-growth polymerization of poly(3-hexylthiophene) using nickel(II) catalysts demonstrate the importance of precise molecular weight control in producing polymers for electronic and photonic devices. This research points to the potential use of chlorinated propenes in the synthesis of conjugated polymers with specific applications in electronics and optoelectronics, highlighting the importance of these compounds in the development of semiconducting materials (Bronstein & Luscombe, 2009).
Molecular Structure Investigations Understanding the molecular structure of chlorinated propenes is fundamental for their application in various chemical reactions and material synthesis. Electron diffraction studies of chloro-substituted methyl propenes help elucidate the conformational dynamics and structural characteristics of these molecules, which is critical for designing reactions and materials with specific properties. Such research underpins the application of these compounds in sophisticated chemical synthesis and material science, where the precise arrangement of atoms dictates the overall behavior and functionality of the resulting compounds (Shen, 1979).
Catalysis and Reaction Mechanisms The catalytic properties of chloro-substituted propenes have been explored in various chemical transformations. For instance, the use of chloro(tetraphenylporphyrinato)iron as a catalyst in the Buchner addition of diazoacetates to substituted benzenes demonstrates the versatility of chlorinated propenes in facilitating efficient and selective chemical reactions. This area of research has significant implications for synthetic organic chemistry, offering pathways to novel compounds and reaction mechanisms that could be harnessed for the production of pharmaceuticals, agrochemicals, and materials (Mbuvi & Woo, 2009).
Propiedades
IUPAC Name |
1-chloro-2-(2-chloroprop-2-enyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-4-3-5-10(12)9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAWYOLRYXVCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




